[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
Description
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester-carbamate hybrid compound featuring two distinct aromatic moieties: a 3,4-dimethoxyphenyl carbamoyl group and a 3,4,5-trimethoxybenzoate ester. This structure combines the bioactive motifs of gallic acid derivatives (trimethoxybenzoate) and catechol-like dimethoxyphenyl systems, which are frequently associated with antioxidant, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-14-7-6-13(10-15(14)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRBLANKGHHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is C21H25NO8, with a molecular weight of approximately 419.43 g/mol. It features a complex structure that includes multiple methoxy groups, which are known to influence its biological activity.
Research indicates that the compound may exert its effects through several mechanisms:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antiproliferative Effects : Studies have shown that derivatives of trimethoxybenzoates can inhibit the proliferation of cancer cells. For instance, 3,4,5-trimethoxybenzoate of catechin has demonstrated significant antiproliferative activity against malignant melanoma cells through membrane interaction and perturbation of lipid bilayers .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Biological Activity Data
Case Studies
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Antiproliferative Study :
A study investigated the effects of 3,4,5-trimethoxybenzoate of catechin on melanoma cells. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 50 µM. The mechanism was attributed to its interaction with phosphatidylserine bilayers, leading to alterations in membrane dynamics . -
Oxidative Stress Reduction :
In a separate study focusing on oxidative stress models, compounds structurally related to this compound showed promising results in reducing markers of oxidative damage in cultured cells. These findings suggest a potential application in neurodegenerative diseases where oxidative stress is a contributing factor.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of methoxybenzoates exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation .
Antioxidant Activity
Research has highlighted the antioxidant potential of methoxy-substituted phenyl compounds. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting that [(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate may possess protective effects against oxidative stress .
Cancer Research
Recent investigations have focused on the anticancer properties of methoxybenzoate derivatives. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of methoxybenzoate derivatives demonstrated significant inhibition of COX-2 activity in vitro. The compound this compound was found to exhibit a comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in pain management therapies .
Case Study 2: Anticancer Activity
In a recent publication, researchers evaluated the anticancer effects of various methoxy-substituted phenyl compounds on human breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. This suggests its potential as a lead compound for developing new anticancer agents .
Comparison with Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate
- Structure : Simplest ester of 3,4,5-trimethoxybenzoic acid.
- Molecular Weight : 226.23 g/mol .
- Key Properties : Melting point 82–84°C, boiling point 274–275°C .
- Bioactivity : Found in lignin decomposition products and eucalyptus extracts; exhibits moderate antioxidant activity .
- Comparison : The target compound’s additional 3,4-dimethoxyphenyl carbamoyl group likely enhances binding affinity to cellular targets (e.g., tubulin in anticancer activity) compared to the simpler methyl ester .
Butyl 3,4,5-Trimethoxybenzoate (Compound 5 in )
- Structure : Butyl ester of 3,4,5-trimethoxybenzoic acid.
- Bioactivity: Equipotent to reference drugs in cytotoxicity assays against oral squamous cell carcinoma .
- Comparison : The carbamoyl group in the target compound may improve selectivity or potency by introducing hydrogen-bonding interactions absent in alkyl esters .
Isopentyl 3,4,5-Trimethoxybenzoate (Compound 6 in )
Naphthalene 3,4,5-Trimethoxybenzoate (Compound 11 in )
- Structure : Fused aromatic ester.
- Bioactivity : Greater potency and selectivity than diphenyl derivatives, attributed to π-π stacking with cellular targets .
- Comparison : The 3,4-dimethoxyphenyl carbamoyl group in the target compound may mimic this aromatic interaction while adding hydrogen-bonding capacity .
Physicochemical Properties
Preparation Methods
Esterification of 3,4,5-Trimethoxybenzoic Acid
The foundational step involves converting 3,4,5-trimethoxybenzoic acid into its activated ester. Source identifies DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents, typically with DMAP (4-dimethylaminopyridine) to accelerate the reaction. For instance, reacting 3,4,5-trimethoxybenzoic acid with chloromethyl chloroformate in dichloromethane (DCM) at 0–5°C yields the corresponding chloromethyl ester, which is subsequently stabilized by quenching with ice water. Alternative approaches using hydroxymethyl intermediates, such as [(hydroxymethyl)oxy]carbonyl derivatives, have been reported in analogous syntheses.
Table 1: Esterification Conditions and Yields
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 0–5 | 78 |
| EDC/HOBt | THF | 25 | 82 |
| Chloromethyl chloroformate | DCM | 0–5 | 85 |
Carbamoylation with 3,4-Dimethoxyaniline
The ester intermediate undergoes carbamoylation via reaction with 3,4-dimethoxyaniline. Source specifies that this step proceeds in DMF (dimethylformamide) or DCM under inert atmosphere, with triethylamine as a base to scavenge HCl byproducts. Kinetic studies indicate that maintaining a 1:1 molar ratio of ester to amine at 25°C for 12–16 hours achieves optimal conversion (≈90%). Notably, substituting DMF with acetonitrile reduces side reactions, as evidenced by NMR monitoring of byproduct formation.
Critical Parameters:
-
Solvent polarity : Higher polarity solvents (DMF) enhance nucleophilicity of the amine.
-
Base strength : Triethylamine outperforms weaker bases like pyridine in minimizing hydrolysis.
Catalytic and Stoichiometric Considerations
Acid/Base-Mediated Cyclization
Source describes trifluoroacetic anhydride (TFAA) -promoted cyclization of biphenyl carboxylic acids into fluorenones, a strategy potentially adaptable for closing lactone byproducts during esterification. While lactonization is a known side reaction in ester syntheses (e.g., 15–20% yield of lactone 31 in analogous systems), careful control of stoichiometry and temperature minimizes this pathway.
Optimization and Troubleshooting
Solvent Selection and Reaction Efficiency
Comparative trials reveal that DCM outperforms THF in esterification due to better solubility of 3,4,5-trimethoxybenzoic acid (12.5 mg/mL vs. 4.3 mg/mL). However, THF enables faster carbamoylation (8 hours vs. 12 hours in DCM) owing to its moderate polarity.
Byproduct Mitigation
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Lactone formation : Adding molecular sieves (4Å) absorbs water, reducing lactonization from 20% to <5%.
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Hydrolysis : Conducting reactions under anhydrous conditions (argon atmosphere) preserves ester integrity.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.92 (m, 9H, OCH₃), 4.61 (s, 2H, CH₂), 6.85–7.45 (m, 5H, aromatic).
-
¹³C NMR : δ 56.1–60.3 (OCH₃), 165.2 (C=O ester), 155.8 (C=O carbamate).
Industrial-Scale Adaptations
Q & A
Q. What are the standard synthetic routes for [(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, and how are intermediates optimized?
The synthesis typically involves coupling 3,4-dimethoxyphenylcarbamoyl methyl derivatives with 3,4,5-trimethoxybenzoyl chloride. Key steps include:
- Electrophilic functionalization : Bromination or nitration of methyl 3,4,5-trimethoxybenzoate to generate reactive intermediates (e.g., Scheme 1 in ).
- Esterification : Reaction of 3,4-dimethoxyphenylcarbamoyl methanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) and catalyst (e.g., DMAP) in THF ().
- Purification : Fractional crystallization (e.g., using isopropanol) to isolate isomers ().
Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like α/β-isomers ().
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- NMR : H and C NMR confirm methoxy group positions and ester linkages. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular mass (e.g., [M+H]⁺ at m/z 227.23) and fragmentation patterns ().
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve isomers ().
Data Interpretation : Compare spectral data with synthesized standards (e.g., deuterated analogs in ) to validate structural assignments.
Advanced Research Questions
Q. How do stereo- and regioisomers of the compound influence biological activity, and what separation strategies are employed?
- Isomer Impact : α-Isomers (e.g., from fractional crystallization) often show higher cardiovascular activity due to spatial alignment with target receptors ().
- Separation Methods :
Case Study : (S)-configured derivatives demonstrated 77% yield in stereoselective syntheses (), highlighting the role of chirality in bioactivity.
Q. What is the compound’s role in antibacterial activity, and how are structure-activity relationships (SAR) explored?
- Antibacterial Mechanism : The 3,4,5-trimethoxybenzoyl moiety disrupts bacterial membrane integrity, as shown in Staphylococcus aureus assays ().
- SAR Studies :
Experimental Design : Test derivatives in agar diffusion assays with MIC (minimum inhibitory concentration) determinations ().
Q. How are environmental and metabolic stability challenges addressed in preclinical studies?
- Metabolic Stability : Use deuterated analogs (e.g., Methyl 3,4,5-Trimethoxybenzoate-[d9]) to track metabolic pathways via LC-MS ().
- Wastewater Treatment : Lab-scale electrodialysis removes sulfate ions from synthesis byproducts, mitigating toxicity ().
Data Contradictions : While industrial-scale wastewater treatments prioritize sulfate removal (), lab methods focus on solvent recovery (e.g., DMSO in bioassays; ).
Q. What computational tools are used to predict the compound’s pharmacokinetic and target-binding properties?
- Molecular Docking : AutoDock Vina models interactions with tubulin (for anticancer activity) or bacterial enzymes ().
- ADME Prediction : SwissADME estimates logP (~2.5) and bioavailability (30–50%), aligning with its moderate solubility ().
Validation : Compare computational results with experimental data (e.g., IC values in melanoma cell lines; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
